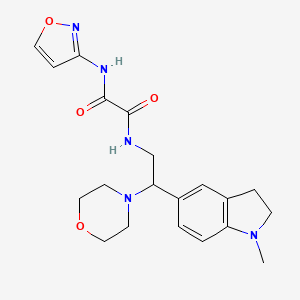

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

説明

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a dual-substituted urea-like backbone. The compound features an isoxazole ring at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl group linked to a morpholinoethyl moiety. Analytical characterization (e.g., NMR, elemental analysis) would confirm structural integrity, as seen in related compounds .

特性

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-24-6-4-15-12-14(2-3-16(15)24)17(25-7-10-28-11-8-25)13-21-19(26)20(27)22-18-5-9-29-23-18/h2-3,5,9,12,17H,4,6-8,10-11,13H2,1H3,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAJSMALQVEFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with ketones or aldehydes under acidic conditions. The morpholine group can be introduced through nucleophilic substitution reactions, while the 1-methylindoline moiety can be synthesized through reductive amination of appropriate precursors.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize waste and improve sustainability.

化学反応の分析

Types of Reactions: N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

科学的研究の応用

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide include its potential use as a bioactive molecule in drug discovery. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties. It could be used as a lead compound in the development of new drugs for various diseases, including cancer, inflammation, and infectious diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism by which N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Analogues

Key oxalamide derivatives with documented safety and metabolic profiles include:

Key Observations:

- Substituent Influence: The target compound’s isoxazole and indoline-morpholine substituents distinguish it from simpler aromatic/pyridyl analogues (e.g., Nos. 1768–1770). Isoxazole’s electron-deficient nature may alter binding affinity compared to methoxy-phenyl or pyridyl groups .

- However, this remains speculative without direct evidence.

- Safety Profile: The NOEL values for analogues (e.g., 100 mg/kg bw/day for No. 1768) suggest a high tolerance for oxalamides with bulky substituents .

Metabolic Pathways

Oxalamides generally undergo hydrolysis (amide or ester), oxidation of aromatic/heterocyclic rings, or conjugation (e.g., glucuronidation) . For example:

- No. 1776 (N-[(ethoxycarbonyl)methyl]-p-menthane-3-carboxamide): Rapid ester hydrolysis in pancreatic juice, but amide bonds remain intact .

- No. 1768: No amide hydrolysis observed despite extensive hepatocyte metabolism, indicating metabolic resistance .

The target compound’s morpholinoethyl group may resist hydrolysis due to steric and electronic effects, similar to No. 1766. However, the indoline ring’s methyl group could undergo oxidative demethylation, a pathway seen in related heterocycles .

生物活性

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound with potential biological activity. Its structure includes an isoxazole ring, a morpholine group, and a 1-methylindoline moiety, which contribute to its unique properties and interactions within biological systems.

Chemical Structure and Properties

- IUPAC Name : N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide

- Molecular Formula : C21H27N5O3

- Molecular Weight : 397.5 g/mol

The compound's structure can be analyzed for its functional groups that may influence its biological activity. The isoxazole ring is known for its diverse pharmacological properties, while the morpholine and indoline moieties could enhance interactions with various biological targets.

The biological activity of N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets, modulating various biological pathways. These interactions could lead to therapeutic effects in conditions such as cancer, inflammation, and infectious diseases. However, detailed studies on the exact molecular targets remain limited.

Structure-Activity Relationship (SAR)

Research on related compounds has demonstrated that modifications in the structure can significantly impact their biological activity. For instance, studies on substituted isoxazole derivatives have shown that changes at specific positions can enhance inhibitory activity against certain biological pathways .

Case Studies

While specific case studies on N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide are scarce, related research provides insights into its potential applications:

- Anticancer Activity : Compounds with similar structural features have been studied for their anticancer properties. For example, derivatives of isoxazole have been shown to inhibit tumor growth in specific cancer cell lines.

- Antimicrobial Properties : Isoxazole derivatives are frequently evaluated for their antimicrobial activity. The presence of the morpholine group may enhance the compound's ability to penetrate microbial membranes.

- Neuroprotective Effects : Some studies suggest that indoline-containing compounds may exhibit neuroprotective effects, potentially making this compound suitable for research in neurodegenerative diseases.

Data Table of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Isoxazole derivatives | Inhibition of tumor cell proliferation |

| Antimicrobial | Morpholine-containing compounds | Broad-spectrum antimicrobial activity |

| Neuroprotective | Indoline derivatives | Protection against neuronal cell death |

Synthesis and Evaluation

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multi-step processes starting from the formation of the isoxazole ring followed by the introduction of the morpholine and indoline groups. Various synthetic routes have been optimized for yield and purity.

Future Directions

Further research is warranted to explore the full potential of this compound in drug discovery and development. Investigating its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be crucial in determining its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。